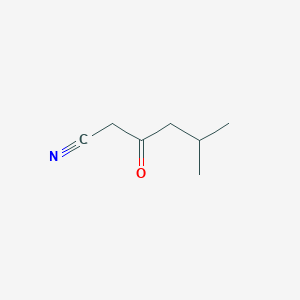

5-Methyl-3-oxohexanenitrile

Description

Significance of Beta-Ketonitriles in Synthetic Design

Beta-ketonitriles are a class of organic compounds that serve as highly valuable intermediates in synthetic organic chemistry. rsc.org Their utility stems from their dual reactivity; they possess both an electrophilic center at the nitrile carbon and nucleophilic character at the α-carbon, which is positioned between the ketone and nitrile groups. rsc.org This unique electronic arrangement allows them to participate in a wide array of chemical transformations.

These compounds are frequently used as precursors for the synthesis of a diverse range of molecules, including carbocyclic and heterocyclic structures. rsc.orgresearchgate.net Methodologies such as cascade, domino, and sequential reactions often employ β-ketonitriles to construct complex molecular architectures efficiently. rsc.org Their ability to coordinate with catalysts facilitates their use in synthesizing chiral scaffolds, which are crucial in pharmaceutical development. rsc.org Research has demonstrated their role as starting materials for producing compounds with significant biological activity, such as anti-inflammatory, anticancer, and anti-HIV agents. rsc.org For instance, β-ketonitriles are key in preparing diaminopyrimidines, which have shown potential as inhibitors of enzymes like dihydrofolate reductase (DHFR) in parasites. utsa.edu

Historical Context and Emerging Research Trajectories of 5-Methyl-3-oxohexanenitrile

The synthesis of this compound can be achieved through methods such as the condensation reaction between a suitable ester and acetonitrile (B52724). One documented laboratory-scale synthesis involves reacting methyl isovalerate with anhydrous acetonitrile in the presence of a strong base like potassium t-pentylate in toluene (B28343) and anhydrous THF. nih.gov The reaction mixture, after being stirred for an extended period, is acidified to yield this compound as a pale yellow oil. nih.gov

The primary research application of this compound is as a specialized chemical intermediate for creating more complex molecules. cymitquimica.com It has been utilized as a key starting material in the synthesis of 5-cyano substituted pyrimidines, which are precursors to 2,5-terpyrimidinylenes. nih.gov These resulting structures are being explored as potential mimics of α-helices to disrupt protein-protein interactions. nih.gov

Furthermore, this compound and related structures are relevant in medicinal chemistry. It is listed as a related compound in patents concerning the discovery of dipeptidyl peptidase IV (DPP-4) inhibitors, which are a class of drugs used to treat type 2 diabetes. lookchem.com Research has also pointed towards investigations into its cytotoxic properties against cancer cell lines, suggesting a potential for further exploration in the development of anticancer therapeutics. Emerging techniques in chemical synthesis, such as the use of continuous flow reactors and enzymatic cyanation, are being explored for the production of related nitriles, indicating a trend towards more efficient and sustainable manufacturing processes.

Data Tables

Table 1: Chemical Identification and Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 64373-43-9 | nih.gov |

| Molecular Formula | C₇H₁₁NO | nih.gov |

| Molecular Weight | 125.17 g/mol | nih.gov |

| Physical Form | Liquid | cymitquimica.com |

| InChI Key | MWTCJTAGNBZWSO-UHFFFAOYSA-N | nih.gov |

| SMILES | CC(C)CC(=O)CC#N | nih.gov |

Table 2: Reported Synthesis Data for this compound

| Parameter | Details | Source |

| Reactants | Potassium t-pentylate, anhydrous acetonitrile, methyl isovalerate (methyl 3-methylbutanoate) | nih.gov |

| Solvent | Anhydrous Tetrahydrofuran (THF), Toluene | nih.gov |

| Reaction Conditions | Initial cooling to 0 °C, then warmed to room temperature and stirred for 22 hours under an argon atmosphere. | nih.gov |

| Workup | The resulting precipitate is filtered, washed with hexanes, and then acidified with aqueous KHSO₄ solution. The product is extracted with dichloromethane (B109758) (DCM). | nih.gov |

| Yield | 73% | nih.gov |

| Product Form | Pale yellow oil | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-3-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(2)5-7(9)3-4-8/h6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTCJTAGNBZWSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388757 | |

| Record name | 5-methyl-3-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64373-43-9 | |

| Record name | 5-methyl-3-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-oxohexanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methyl 3 Oxohexanenitrile

Conventional Synthetic Routes to 5-Methyl-3-oxohexanenitrile

Traditional methods for synthesizing this compound and other β-ketonitriles primarily rely on base-catalyzed condensation reactions, which are a cornerstone of carbon-carbon bond formation in organic synthesis. google.comallen.in

Base-Catalyzed Condensation Reactions in Beta-Ketonitrile Formation

The most common strategy for constructing β-ketonitriles is the base-catalyzed condensation of a nitrile possessing α-hydrogens with a carboxylic ester. google.comallen.in This reaction is a variation of the classic Claisen condensation, where a nitrile carbanion, generated by a strong base, acts as the nucleophile instead of an ester enolate. allen.inorganic-chemistry.org

A specific synthesis of this compound involves the reaction of methyl 3-methylbutanoate with acetonitrile (B52724). nih.gov In this procedure, a strong base like potassium t-pentylate is used to deprotonate the α-carbon of acetonitrile, creating a nucleophilic carbanion that subsequently attacks the electrophilic carbonyl carbon of the ester. allen.innih.gov The reaction requires at least two equivalents of the base because the resulting β-ketonitrile product is more acidic than the starting nitrile, and the second equivalent of base is needed to deprotonate the product and drive the reaction to completion. nih.gov Stronger bases, such as sodium amide or sodium hydride, are often employed to improve reaction yields. allen.inorganic-chemistry.org

Another established route involves the base-catalyzed Michael addition of a methyl ketone to an α,β-unsaturated nitrile. For instance, this compound can be prepared from 3-methylpentan-2-one and acrylonitrile (B1666552) using a base like potassium hydroxide (B78521) (KOH), followed by an oxidation step.

The following table summarizes these conventional condensation approaches.

| Starting Material 1 | Starting Material 2 | Base/Catalyst | Solvent(s) | Yield | Reference |

| Methyl 3-methylbutanoate | Acetonitrile | Potassium t-pentylate | Toluene (B28343), THF | 73% | nih.gov |

| 3-Methylpentan-2-one | Acrylonitrile | KOH, MnO₂ (oxidant) | Not specified | 70-75% |

Strategies for the Preparation of this compound Precursors

The feasibility of the synthetic routes described above is dependent on the availability of the requisite precursors.

Methyl 3-methylbutanoate : This ester precursor is readily prepared via Fischer esterification of 3-methylbutanoic acid with methanol (B129727) in the presence of an acid catalyst.

Acetonitrile : A common and commercially available solvent and reagent.

3-Methylpentan-2-one : This ketone can be synthesized through various methods, including the oxidation of 3-methyl-2-pentanol (B47427) or the ozonolysis of 3-methyl-2-pentene.

Acrylonitrile : A key industrial chemical produced on a large scale, primarily by the ammoxidation of propylene.

An alternative pathway to this compound involves starting from 5-methyl-3-oxohexanoic acid. This acid precursor can be converted into its more reactive acid chloride form using a chlorinating agent like thionyl chloride (SOCl₂). The resulting 5-methyl-3-oxohexanoyl chloride is then reacted with a cyanide source, such as sodium cyanide (NaCN), to yield the target β-ketonitrile.

| Precursor Synthesis Step | Reagents | Conditions | Outcome | Reference |

| Acid Chloride Formation | 5-Methyl-3-oxohexanoic acid, Thionyl chloride (SOCl₂) | Reflux at 70°C for 3 h | 5-Methyl-3-oxohexanoyl chloride | |

| Cyanide Substitution | 5-Methyl-3-oxohexanoyl chloride, Sodium cyanide (NaCN) | Stir at 50°C in DMF | This compound (82-90% yield) |

Mechanistic Considerations in Established Synthesis Protocols

The mechanism of the base-catalyzed condensation between an ester and a nitrile begins with the deprotonation of the α-carbon of the nitrile by a strong base, forming a resonance-stabilized nitrile anion. allen.in This anion then performs a nucleophilic attack on the carbonyl carbon of the ester (e.g., methyl 3-methylbutanoate). nih.gov This addition results in a tetrahedral intermediate, which subsequently collapses, expelling the alkoxide leaving group (e.g., methoxide) to form an intermediate imine. This imine rapidly tautomerizes to the more stable enamine, which is then protonated during aqueous workup to yield the final β-ketonitrile.

In the Michael addition route, the base deprotonates the methyl ketone to form an enolate. This enolate then attacks the β-carbon of acrylonitrile in a conjugate addition, forming a new carbon-carbon bond. The resulting intermediate is then oxidized to yield the final ketonitrile.

More recently, palladium-catalyzed methods for β-ketonitrile synthesis have been developed, which proceed through a different mechanism involving an arylpalladium species, coordination with the cyano group, carbopalladation, and subsequent hydrolysis. organic-chemistry.orgacs.org

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. beilstein-journals.org Microwave-assisted synthesis, ultrasound, and mechanochemistry are emerging as powerful tools in this domain. beilstein-journals.orgresearchgate.net

Solvent-Free Reaction Conditions and Microwave-Assisted Synthesis

Microwave irradiation has been demonstrated to be an effective technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov The synthesis of various β-ketonitriles has been successfully achieved using microwave reactors, with yields reported between 30% and 72%. In these procedures, a mixture of an ester and a nitrile with a base in a suitable solvent is heated in a microwave reactor for a short duration, typically around ten minutes.

While a specific microwave-assisted synthesis for this compound is not prominently documented, the general applicability of this method to β-ketonitriles suggests its potential. nih.gov For example, microwave heating is used effectively in the cyclocondensation of β-ketonitriles with hydrazines to form pyrazoles, demonstrating the stability of the β-ketonitrile functional group under these conditions. nih.govbeilstein-journals.org This suggests that the condensation reaction to form the β-ketonitrile itself could be amenable to microwave assistance.

Application of Ultrasound and Mechanochemical Methods for Enhanced Efficiency

Ultrasound and mechanochemistry represent two other pillars of green synthetic chemistry that offer alternatives to traditional solvent-based methods.

Ultrasound-assisted synthesis utilizes the energy of acoustic cavitation to enhance chemical reactivity. This technique has been applied to the synthesis of various nitrogen-containing compounds and can facilitate reactions by increasing mass transfer and creating localized high-temperature and high-pressure zones. acs.org While direct ultrasonic synthesis of this compound is not widely reported, the successful use of ultrasound in related transformations, such as the synthesis of β-amino ketones and the addition of organometallics to nitriles, indicates its potential utility in this area. acs.org

Mechanochemistry , or synthesis via mechanical milling, often in the absence of a solvent (neat grinding) or with minimal solvent (liquid-assisted grinding, LAG), is a highly sustainable method. researchgate.netcardiff.ac.uk It has been successfully used for the electrophilic fluorination of β-ketoesters. researchgate.netcardiff.ac.uk The application of mechanochemical methods to the synthesis of β-ketonitriles is a promising area of research that could offer significant environmental benefits by eliminating bulk solvent use. beilstein-journals.org

Utilization of Ionic Liquids in Sustainable Syntheses of Oxo-Nitriles

Ionic liquids (ILs) are increasingly recognized as green solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and recyclability. nih.gov In the synthesis of oxo-nitriles, imidazolium-based ionic liquids have demonstrated particular utility. nih.govnih.gov For instance, 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]) can act as both a recyclable solvent and a promoter in various organic reactions. nih.gov Task-specific ionic liquids, such as butyl methyl imidazolium (B1220033) hydroxide ([bmim][OH]), have been shown to efficiently promote Michael additions of compounds like cyano esters to conjugated ketones without the need for other catalysts. nih.gov

The application of ionic liquids extends to multicomponent reactions for the synthesis of complex molecules. For example, the Biginelli condensation to produce dihydropyrimidinones can be effectively catalyzed by [bmim][BF4] or [bmim][PF6] under solvent-free conditions. nih.gov Furthermore, novel magnetic nanocatalysts incorporating imidazolium-based ionic liquids have been developed for the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, which involve oxo-nitrile intermediates. tandfonline.com This method offers advantages such as short reaction times, high yields, and the use of a reusable catalyst under mild conditions. tandfonline.com While direct synthesis of this compound using ionic liquids is not extensively detailed in the provided results, the principles established in the synthesis of related oxo-nitriles and heterocyclic compounds suggest the potential for developing sustainable synthetic routes for this specific compound.

Biocatalytic and Enantioselective Syntheses of this compound Derivatives

Biocatalysis offers a powerful and selective alternative to traditional chemical methods for the synthesis of chiral compounds. The use of whole microbial cells or isolated enzymes allows for reactions to occur under mild conditions with high chemo-, regio-, and stereoselectivity. researchgate.net This is particularly valuable in the pharmaceutical industry where the chirality of a molecule is often critical to its efficacy and safety. researchgate.net

Enzymatic Reduction Strategies for Chiral 5-Hydroxyhexanenitrile Intermediates

The enantioselective reduction of a ketone to a chiral alcohol is a key transformation in the synthesis of many pharmaceutical intermediates. mdpi.com For the production of (S)-5-hydroxyhexanenitrile, a key intermediate for anti-Alzheimer's drugs, the enzymatic reduction of 5-oxohexanenitrile (B84432) has been successfully demonstrated. researchgate.netmdpi.com

One notable approach involves the use of the yeast Pichia methanolica. researchgate.netmdpi.com This microorganism can reduce 5-oxohexanenitrile to the corresponding (S)-alcohol with high yields and excellent enantiomeric excess. researchgate.net Another strategy is the enzymatic resolution of racemic 5-hydroxyhexanenitrile. researchgate.net This can be achieved through enzymatic succinylation, where one enantiomer is selectively acylated, leaving the desired (S)-5-hydroxyhexanenitrile. researchgate.net For instance, immobilized lipase (B570770) PS-30 has been used for this purpose. researchgate.net Alternatively, the enantioselective hydrolysis of racemic 5-acetoxyhexanenitrile using an enzyme like Candida antarctica lipase can yield the desired (S)-enantiomer. researchgate.netmdpi.com

| Precursor | Biocatalyst | Product | Yield | Enantiomeric Excess (e.e.) |

| 5-oxohexanenitrile | Pichia methanolica SC 16116 | (S)-5-hydroxyhexanenitrile | 80-90% | >95% |

| Racemic 5-hydroxyhexanenitrile | Immobilized lipase PS-30 | (S)-5-hydroxyhexanenitrile | 34% | >99% |

| Racemic 5-acetoxyhexanenitrile | Candida antarctica lipase | (S)-5-acetoxyhexanenitrile | 42% | >99% |

Microbial Transformations in the Production of Optically Active Oxo-Nitrile Derivatives

Microbial transformations encompass a wide range of reactions catalyzed by whole microbial cells, which offer the advantage of containing complete cofactor regeneration systems. nih.govd-nb.info These biotransformations are valuable for producing optically active compounds, including derivatives of oxo-nitriles. nih.gov The use of whole-cell biocatalysts is well-established for various transformations, including the reduction of carbonyl groups and the hydrolysis of nitriles. nih.gov

Filamentous fungi and various yeast strains have been explored as sources of enzymes for these transformations. d-nb.infoavcr.cz For instance, nitrile hydratases and amidases found in bacteria like Rhodococcus can convert nitriles to amides and subsequently to carboxylic acids. avcr.cz While the direct microbial transformation of this compound is not explicitly detailed, the extensive research on the microbial transformation of other nitriles and ketones suggests a strong potential for developing such processes. avcr.cznih.gov The ability of microorganisms to perform cascade reactions, such as the reduction of a double bond followed by the hydration of a nitrile, highlights the versatility of these biocatalysts in creating complex and functionalized molecules. mdpi.com

Reactivity and Mechanistic Studies of 5 Methyl 3 Oxohexanenitrile

Fundamental Reaction Pathways of 5-Methyl-3-oxohexanenitrile

The presence of both a carbonyl (ketone) and a cyano (nitrile) group on the same carbon skeleton imparts a rich and varied reactivity to this compound. cymitquimica.com These functional groups can react independently or in concert to afford a wide array of chemical transformations.

Nucleophilic Addition Reactions Involving the Nitrile and Ketone Moieties

The ketone and nitrile groups in this compound are both susceptible to nucleophilic attack due to the electrophilic nature of their respective carbon atoms.

The carbonyl carbon of the ketone is sp² hybridized and trigonal planar, while the nitrile carbon is sp hybridized and linear. Nucleophilic addition to the ketone involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield an alcohol. libretexts.orgyoutube.com

The nitrile group can also undergo nucleophilic addition. The mechanism involves the nucleophile attacking the electrophilic carbon of the C≡N triple bond. This can lead to the formation of various products depending on the nucleophile and reaction conditions. For example, hydration of the nitrile can yield an amide. marquette.edumarquette.eduacs.org The nitrile group in this compound can form covalent bonds with nucleophilic sites on proteins, which can lead to the inhibition or activation of enzymatic activity.

The relative reactivity of the ketone and nitrile groups towards nucleophiles can be influenced by steric and electronic factors. For instance, the presence of indolyl and methoxy (B1213986) groups in a similar compound, 3-(5-methoxy-1H-indol-3-yl)-3-oxopropanenitrile, was found to reduce its reactivity in nucleophilic additions compared to simpler β-ketonitriles due to steric and electronic complexities.

Condensation Reactions and Their Scope with this compound

This compound, as a β-ketonitrile, is a versatile substrate for various condensation reactions. These reactions often involve the acidic α-hydrogens located between the ketone and nitrile groups, which can be deprotonated to form a stabilized enolate. This enolate is a key intermediate in many condensation pathways.

One of the most significant condensation reactions for β-ketonitriles is the Knoevenagel condensation. mdpi.comresearchgate.net This reaction typically involves the condensation of an active methylene (B1212753) compound (like a β-ketonitrile) with an aldehyde or ketone in the presence of a basic catalyst. mdpi.comresearchgate.net The initial adduct can then undergo further transformations. For example, a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed, proceeding through a Knoevenagel condensation followed by aromatic nucleophilic substitution. mdpi.comresearchgate.net

Furthermore, β-ketonitriles are valuable precursors for the synthesis of various heterocyclic compounds. rsc.org For instance, they can be used in Hantzsch-type syntheses to form pyridines or in reactions to produce pyrimidines and pyrazoles. rsc.org Multi-component reactions involving β-ketonitriles, aldehydes, and other reagents can lead to the formation of complex molecules like dihydrofurans and pyrans through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization. organic-chemistry.orgacs.org

The scope of these condensation reactions is broad, allowing for the synthesis of a diverse library of compounds with potential biological and material science applications. mdpi.comrsc.org

Tautomerism and Isomeric Equilibria in this compound Systems

Like other β-dicarbonyl compounds, this compound can exist in tautomeric forms. The primary tautomerism is the keto-enol equilibrium, where a proton migrates from the α-carbon to the carbonyl oxygen, forming an enol.

The equilibrium between the keto and enol forms is influenced by several factors, including the solvent and the substitution pattern of the molecule. conicet.gov.arunlp.edu.ar Generally, the keto form is more stable. conicet.gov.arnih.gov However, the enol form can be stabilized by intramolecular hydrogen bonding and conjugation. Studies on related β-ketonitriles have shown that the enol content tends to increase with the polarity of the solvent. conicet.gov.ar

In addition to keto-enol tautomerism, β-ketonitriles can also exhibit nitrile-ketenimine tautomerism. nih.govresearchgate.net This involves the migration of a proton from the α-carbon to the nitrogen atom of the nitrile group. However, the keto-nitrile tautomer is generally favored over the keto-ketenimine form. conicet.gov.arnih.gov The study of these tautomeric equilibria is crucial as the reactivity of the compound can be dependent on the proportion of each tautomer present. nih.govconicet.gov.ar

| Tautomeric Form | Key Structural Feature | Relative Stability |

| Keto-nitrile | C=O and C≡N groups | Generally the most stable tautomer. conicet.gov.arnih.gov |

| Enol-nitrile | C=C-OH and C≡N groups | Stability influenced by solvent polarity and potential for intramolecular hydrogen bonding. conicet.gov.ar |

| Keto-ketenimine | C=O and C=C=NH groups | Generally the least stable tautomer. conicet.gov.ar |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound and related compounds is essential for optimizing reaction conditions and designing novel synthetic routes.

Elucidation of Reaction Mechanisms in Multi-Step Transformations

Multi-component reactions involving β-ketonitriles often proceed through a cascade of elementary steps. For example, the synthesis of trans-4,5-dihydrofuran-3-carbonitriles from β-ketonitriles, pyridinium (B92312) ylides, and aldehydes is proposed to occur via a Knoevenagel condensation, followed by a Michael addition and an intramolecular SN2 cyclization, forming two new carbon-carbon bonds and one carbon-oxygen bond in a single pot. organic-chemistry.orgacs.org

Similarly, mechanistic studies on the reaction of β-ketonitriles with thiourea (B124793) to form 2-aminothiazoles suggest a radical process for the initial C-S bond formation, followed by an intramolecular condensation to form the C-N bond. rsc.org The elucidation of these multi-step pathways often relies on a combination of experimental evidence, such as the isolation and characterization of intermediates, and computational studies.

Kinetic Studies and Reaction Rate Determination for Related Oxo-Nitriles

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For oxo-nitriles, these studies can shed light on the reactivity of the functional groups and the mechanism of a particular transformation.

For instance, kinetic studies on the hydration of nitriles catalyzed by a ruthenium complex have shown that the reaction mechanism can be either cooperative or non-cooperative, depending on the electronic nature of the nitrile substrate. marquette.edumarquette.eduacs.org Nitriles with electron-withdrawing groups were found to exhibit cooperative kinetics, while those with electron-donating groups followed non-cooperative Michaelis-Menten kinetics. marquette.eduacs.org

Catalytic Activation Mechanisms in Transformations of this compound

The reactivity of this compound is significantly influenced by the presence of catalysts, which can activate the molecule through various mechanisms to facilitate specific transformations. These catalytic pathways are crucial for directing the reaction towards desired products, often with high selectivity and efficiency. The primary modes of catalytic activation involve enzymatic, metal-based, and base-catalyzed mechanisms, each targeting different functional groups within the molecule.

Enzymatic Catalysis: Asymmetric Reduction

Enzymes, particularly ketoreductases (KREDs), are highly effective catalysts for the asymmetric reduction of the ketone group in this compound to produce chiral hydroxy nitriles. mdpi.comresearchgate.net These chiral intermediates are valuable in the synthesis of pharmaceuticals, such as anti-Alzheimer's drugs. mdpi.comresearchgate.net

The mechanism of these biocatalytic reductions involves the stereospecific transfer of a hydride ion from a cofactor, typically NADPH, to the carbonyl carbon of the substrate. nih.gov The enzyme's active site binds the substrate in a specific orientation, which dictates the facial selectivity of the hydride attack (either from the re or si face of the carbonyl), thus determining the stereochemistry of the resulting secondary alcohol. researchgate.net

For instance, ketoreductases from organisms like Pichia methanolica and Sporobolomyces salmonicolor have been successfully employed. mdpi.comnih.gov The reduction of 5-oxohexanenitrile (B84432) using Pichia methanolica SC 16116 yields (S)-5-hydroxyhexanenitrile with high enantiomeric excess (>95% e.e.) and good yields (80-90%). mdpi.comresearchgate.net Similarly, a library of ketoreductases from baker's yeast (Saccharomyces cerevisiae) overexpressed in E. coli has shown activity in reducing various β-keto nitriles, affording products with high enantioselectivity. lookchem.com

Computational docking studies with ketoreductases, such as SSCR from Sporobolomyces salmonicolor, help predict the stereochemical outcome. nih.gov The model predicts whether the substrate will adopt a "Prelog" or "anti-Prelog" orientation in the active site, which correlates to the formation of the (S) or (R) alcohol, respectively. nih.gov

| Catalyst (Enzyme/Organism) | Transformation | Product | Enantiomeric Excess (e.e.) | Yield |

|---|---|---|---|---|

| Pichia methanolica (SC 16116) | Asymmetric Reduction | (S)-5-hydroxyhexanenitrile | >95% | 80-90% mdpi.comresearchgate.net |

| Ketoreductase from Sporobolomyces salmonicolor (SSCR) | Asymmetric Reduction | (R)-5-Methyl-3-hydroxyhexanenitrile | 99% | Data Not Available nih.gov |

| Baker's Yeast Reductases (overexpressed in E. coli) | Asymmetric Reduction | β-hydroxy nitriles | High | Gram quantities lookchem.com |

Metal-Catalyzed Transformations

Transition metals, particularly palladium and copper, are versatile catalysts for a range of transformations involving this compound and its derivatives. These reactions often proceed through complex catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps.

A notable example is the palladium-catalyzed tandem cascade reaction of 5-oxohexanenitrile with arylboronic acids to synthesize 2-methyl-6-arylpyridines. encyclopedia.pubmdpi.com The optimal catalyst system for this transformation was identified as Pd₂(dba)₃ with 2,2'-bipyridine (B1663995) as a ligand. encyclopedia.pubmdpi.com The proposed mechanism involves a sequence of carbopalladation, cyclization, and aromatization. encyclopedia.pubmdpi.com The reaction begins with the coordination of the palladium catalyst to the reactants, followed by a series of C-C bond-forming events and subsequent cyclization to form the pyridine (B92270) ring. mdpi.com

Copper-catalyzed asymmetric transformations have also been developed, particularly for creating new stereocenters. nih.govsnnu.edu.cn For instance, copper bis(oxazoline) (BOX) catalyst systems are employed in reactions such as C-H insertion and aromatic addition. nih.gov These processes can be telescoped, where the product of one reaction, like an α-diazoketone derived from a β-ketonitrile, is passed directly to a subsequent copper-catalyzed reaction without intermediate purification. nih.govacs.org This approach improves efficiency and safety by avoiding the isolation of potentially unstable intermediates. nih.gov

| Catalyst System | Transformation Type | Product Type | Key Conditions | Yield |

|---|---|---|---|---|

| Pd₂(dba)₃ / 2,2'-bipyridine | Tandem Carbopalladation/Cyclization/Aromatization | 2-Methyl-6-arylpyridines | CF₃COOH additive, 90 °C encyclopedia.pubmdpi.com | Up to 94% encyclopedia.pub |

| Immobilized Copper bis(oxazoline) (BOX) | Intramolecular Aromatic Addition / C-H Insertion | Cyclic compounds | Continuous flow system nih.govacs.org | High enantioselectivity nih.gov |

| IrH₅(P i-Pr₃)₂ | C-C Bond Cleavage | Cleavage products | Catalytic amounts thieme-connect.com | Data Not Available thieme-connect.com |

Base-Catalyzed Mechanisms

Base-catalyzed reactions provide another route for the transformation of this compound and related structures. A key example is the Michael addition. In a patented method for synthesizing ketonitriles, a base such as potassium hydroxide (B78521) (KOH) is used to deprotonate a methyl ketone, generating a reactive enolate. This enolate then acts as a nucleophile, attacking the β-carbon of an acrylonitrile (B1666552) derivative in a classic Michael 1,4-addition to form a new C-C bond. Subsequent oxidation of the intermediate yields the final ketonitrile product. This mechanism highlights the role of the base in activating the ketone for nucleophilic attack on an activated alkene.

Applications of 5 Methyl 3 Oxohexanenitrile As a Synthetic Intermediate

Precursor in Heterocyclic Chemistry

The unique structural features of 5-Methyl-3-oxohexanenitrile, specifically the 1,3-relationship of its carbonyl and cyano functionalities, make it an ideal starting material for the synthesis of various heterocyclic systems. The reactive methylene (B1212753) group flanked by these two activating groups provides a site for a range of condensation and cyclization reactions.

Synthesis of Pyrimidine (B1678525) Derivatives from this compound

Pyrimidine and its derivatives are a critically important class of N-heterocycles, forming the core structure of nucleobases and a multitude of pharmaceutical agents. growingscience.com this compound serves as a key synthon in the construction of substituted pyrimidines. A common strategy involves the condensation of a β-ketonitrile with an amidine. organic-chemistry.org

In a documented synthesis, this compound is first converted to its more reactive enamine derivative, (E)-2-((Dimethylamino)methylene)-5-methyl-3-oxohexanenitrile, by treatment with N,N-dimethylformamide dimethyl acetal. nih.gov This intermediate is then reacted with an amidine hydrochloride, such as benzamidine (B55565) hydrochloride, in the presence of a base like sodium ethoxide to yield the corresponding 5-cyano-pyrimidine derivative. nih.gov This cyclocondensation reaction provides a direct route to highly functionalized pyrimidines.

Microwave-assisted synthesis has also been effectively employed to accelerate these transformations. For instance, the reaction of (E)-2-((Dimethylamino)methylene)-5-methyl-3-oxohexanenitrile with benzamidine hydrochloride and sodium ethoxide in ethanol (B145695) under microwave irradiation at 120 °C for 40 minutes affords the desired pyrimidine product in good yield. nih.gov

Table 1: Synthesis of Pyrimidine Derivatives from this compound

| Precursor | Reagents | Conditions | Product |

| This compound | 1. N,N-dimethylformamide dimethyl acetal, THF, rt, 16h; 2. Benzamidine hydrochloride, NaOEt, EtOH, Microwave, 120°C, 40 min | Stepwise enamine formation and cyclocondensation | 5-cyano-4-isobutyl-2-phenylpyrimidine |

This table is generated based on the reaction sequence described in the referenced literature. nih.gov

Formation of Thiazolopyridines and Related Fused Heterocyclic Systems

While direct synthesis of thiazolopyridines from this compound is not extensively documented, the general reactivity of β-ketonitriles provides a clear pathway for the construction of such fused systems. The synthesis of thiazolopyridines often involves the reaction of a pyridine (B92270) precursor bearing an amino and a thiol group with a suitable electrophile, or the construction of the thiazole (B1198619) ring onto a pre-existing pyridine.

A plausible synthetic route towards thiazolopyridines could involve the initial conversion of this compound into a substituted 2-aminopyridine (B139424) derivative. This can be achieved through cyclization reactions with various reagents. For example, treatment with cyanoacetamide or malononitrile (B47326) in the presence of a base can lead to the formation of a highly functionalized pyridine ring. Subsequent functional group manipulations to introduce a thiol or a precursor group ortho to an amino group would set the stage for the annulation of the thiazole ring.

Alternatively, the Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, offers another avenue. organic-chemistry.orgsci-hub.se While typically used for thiophene (B33073) synthesis, modifications of this reaction can be envisioned for the construction of thiazole-containing systems. For example, reacting this compound with a sulfur source and an aminating agent could potentially lead to intermediates that can be further cyclized to form a thiazolopyridine scaffold.

Role in the Construction of Diverse Nitrogen-Containing Heterocycles

The utility of this compound extends beyond pyrimidines and thiazoles to a broad spectrum of nitrogen-containing heterocycles. researchgate.netjmaterenvironsci.com Its reactive nature allows it to participate in various cyclization cascades to form complex polycyclic systems.

One important class of heterocycles accessible from β-ketonitriles are pyridones . The synthesis of 3-cyano-2-pyridones can be achieved through a multicomponent reaction of an enaminone (derivable from this compound), ethyl 2-cyanoacetate, and a primary amine, catalyzed by basic alumina (B75360) under solvent-free conditions. nih.gov This green chemistry approach provides high yields of the desired pyridone derivatives.

Furthermore, this compound can be a precursor to fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines . These compounds are often synthesized via the cyclocondensation of 5-aminopyrazoles with 1,3-biselectrophilic compounds. google.com An enone derivative of this compound could serve as the biselectrophile in such reactions.

The heat-induced cyclization of 5-oxohexanenitrile (B84432) in the presence of a basic catalyst can lead to the formation of 3-amino-2-cyclohexenone and 6-methyl-3,4-dihydro-2-pyridone, demonstrating the intramolecular reactivity of the nitrile and ketone functionalities. nih.gov

Utility in Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are powerful tools in modern organic synthesis for generating molecular complexity and diversity. mdpi.comwikipedia.org this compound, with its dual reactivity, is an excellent substrate for incorporation into MCR strategies.

This compound as a Key Component in Convergent Syntheses

Convergent synthetic strategies, where different fragments of a target molecule are synthesized separately and then joined together, are often enhanced by the use of MCRs. This compound can act as a central building block in such strategies.

A prime example is the Biginelli reaction , a three-component reaction between an aldehyde, a β-ketoester (or a related active methylene compound), and urea (B33335) (or thiourea) to produce dihydropyrimidinones. sci-hub.sescielo.org.mxscispace.com While the classical Biginelli reaction uses β-ketoesters, the use of β-ketonitriles has also been explored. A study on the Biginelli reaction of β-ketonitriles successfully produced 5-cyano-dihydropyrimidines, showcasing the potential of compounds like this compound in this important MCR. researchgate.net

Table 2: Generalized Biginelli Reaction with a β-Ketonitrile

| Component 1 | Component 2 | Component 3 | Catalyst | Product Type |

| Aldehyde | β-Ketonitrile (e.g., this compound) | Urea/Thiourea (B124793) | Acid (e.g., HCl, H2SO4) | 5-Cyano-dihydropyrimidinone/thione |

This table illustrates the general components of a Biginelli reaction adapted for β-ketonitriles. scielo.org.mxresearchgate.net

Another significant MCR is the Hantzsch pyridine synthesis , which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine. scispace.comfrontiersin.org The use of a β-ketonitrile in place of one of the β-ketoester components can lead to the formation of cyanopyridine derivatives. This modification allows for the introduction of a nitrile group, which can be a handle for further functionalization. The multicomponent nature of the Hantzsch reaction makes it a highly efficient method for the rapid assembly of pyridine scaffolds. buketov.edu.kzmdpi.comeurjchem.comnih.govrsc.orgnih.gov

Development of Chemical Libraries via MCRs Incorporating Beta-Ketonitriles

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. researchgate.netnih.gov Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space. wikipedia.orgscispace.comnih.govnih.gov MCRs are exceptionally well-suited for DOS due to their ability to generate a wide range of products from a relatively small set of starting materials by simply varying the components in the reaction.

β-Ketonitriles, including this compound, are valuable building blocks for the construction of such libraries. wikipedia.org By systematically varying the other components in an MCR, such as different aldehydes or amidines, a large and diverse library of heterocyclic compounds can be rapidly synthesized. For example, using a set of different amidines in the pyrimidine synthesis described in section 4.1.1 with this compound would generate a library of substituted pyrimidines. Similarly, employing a variety of aldehydes in a Biginelli-type reaction would lead to a library of dihydropyrimidinones. nih.gov This approach allows for the efficient exploration of structure-activity relationships, which is crucial in the early stages of drug development.

Advanced Synthetic Transformations

The utility of this compound as a precursor extends to a variety of advanced synthetic transformations, enabling the construction of complex molecular architectures. Its activated methylene group adjacent to the nitrile and ketone functionalities serves as a handle for diverse chemical manipulations.

Diazo Transfer Reactions and Subsequent Transition Metal-Catalyzed Processes

The structure of this compound and its analogues is well-suited for diazo transfer reactions, which convert the active methylene group into a diazocarbonyl functionality. These resulting α-diazocarbonyl compounds are highly versatile intermediates in organic synthesis, particularly in transition metal-catalyzed reactions. nih.gov

Research has demonstrated the successful application of continuous flow technology for diazo transfer reactions on related structures, such as 5-methyl-5-(4-chlorophenyl)-3-oxohexanenitrile (37). acs.org This approach involves the in situ generation of triflyl azide (B81097) (TfN₃), a potent but hazardous diazo transfer reagent, which is then immediately reacted with the β-ketonitrile. nih.govacs.org This "telescoped" process, where sequential reactions are carried out in a continuous stream without isolating intermediates, significantly enhances safety by avoiding the accumulation of explosive triflyl azide. acs.org

The resulting α-diazoketonitrile, for instance, 5-(4′-Chlorophenyl)-2-diazo-5-methyl-3-oxohexanenitrile (38), can be directly channeled into subsequent transition metal-catalyzed processes. nih.gov Copper and rhodium catalysts are particularly effective in promoting transformations such as C-H insertion and aromatic addition reactions. nih.gov Significantly, these processes can be rendered highly enantioselective by using chiral ligands on the metal catalyst, demonstrating a powerful method for creating stereochemically complex molecules. acs.org The continuous flow setup ensures that the diazocarbonyl stream is pure and suitable for these sensitive downstream catalytic transformations. acs.org

Table 1: Representative Flow Procedure for Diazo Transfer

| Parameter | Value/Description |

|---|---|

| Starting Material | 5-methyl-5-(4-chlorophenyl)-3-oxohexanenitrile (37) in dichloromethane (B109758) |

| Reagents | Triethylamine, aqueous Sodium Azide, Trifluoromethanesulfonic anhydride (B1165640) in dichloromethane |

| Process | Triflyl azide is generated in situ and immediately mixed with the starting material solution. |

| Reaction Type | Debenzoylative-type diazo transfer |

| Product | 5-(4′-Chlorophenyl)-2-diazo-5-methyl-3-oxohexanenitrile (38) |

| Advantage | Avoids isolation of hazardous triflyl azide; enables telescoping with further reactions. acs.org |

Application in Tandem and Cascade Reactions for Molecular Complexity

This compound and related δ-ketonitriles are valuable substrates for palladium-catalyzed tandem or cascade reactions, which allow for the rapid construction of complex heterocyclic structures from simple precursors. acs.org A notable example is the synthesis of substituted pyridines through a cascade reaction with arylboronic acids. acs.orgresearchgate.net

This transformation involves a sequence of catalytic steps within a single pot, including carbopalladation, cyclization, and aromatization. acs.orgencyclopedia.pub The process is initiated by the reaction of the arylboronic acid with the palladium catalyst, which then interacts with the ketonitrile. This leads to the formation of new carbon-carbon and carbon-nitrogen bonds, ultimately resulting in the formation of a stable pyridine ring. researchgate.net This method is atom-economical and provides access to a wide range of 2-methyl-6-arylpyridines, which are important synthons for more complex molecules. acs.orgresearchgate.net The reaction conditions, including the choice of catalyst, ligand, and solvent, have been optimized to achieve high yields and accommodate a broad scope of functional groups on the arylboronic acid. researchgate.netmdpi.com

Table 2: Optimized Conditions for Pd-Catalyzed Cascade Synthesis of Pyridines

| Component | Optimized Reagent/Condition |

|---|---|

| Substrate | 5-Oxohexanenitrile or its derivatives encyclopedia.pub |

| Coupling Partner | Arylboronic Acids acs.org |

| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) encyclopedia.pubmdpi.com |

| Ligand | 2,2′-Bipyridine mdpi.com |

| Solvent | Various solvents studied, including THF, DMSO, DMF, and alcohols encyclopedia.pubmdpi.com |

| Process Type | Tandem Carbopalladation/Cyclization/Aromatization encyclopedia.pub |

| Product Class | 2-Methyl-6-arylpyridines researchgate.net |

Preparation of Chiral Building Blocks for Complex Molecule Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and agrochemical development. enamine.netbuchler-gmbh.com this compound serves as a valuable starting point for creating such chiral building blocks through advanced, stereoselective transformations.

As discussed previously, the diazo-transfer reaction of this compound analogues provides α-diazocarbonyl intermediates. nih.gov When these intermediates are subjected to transition metal catalysis using a chiral ligand system, the subsequent reactions can proceed with high enantioselectivity. acs.org For example, telescoping the diazo formation with a copper-bis(oxazoline) catalyzed intramolecular aromatic addition allows for the synthesis of chiral products with excellent control over the stereochemistry. acs.org This strategy transforms a simple, achiral starting material into a complex, optically active molecule in a highly efficient manner.

Similarly, the palladium-catalyzed cascade reactions used to form pyridines can potentially be rendered enantioselective. researchgate.net By employing chiral ligands for the palladium catalyst, it is possible to control the stereochemical outcome of the cyclization process, leading to the formation of chiral pyridine derivatives. These chiral heterocycles are highly sought-after building blocks for the synthesis of complex natural products and pharmacologically active compounds. buchler-gmbh.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic compounds, offering precise information about the carbon and hydrogen framework.

Based on the analysis of analogous structures, a hypothetical ¹H NMR spectrum for 5-Methyl-3-oxohexanenitrile in a typical deuterated solvent like chloroform (B151607) (CDCl₃) can be predicted. hmdb.ca

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~1.08 | Doublet | CH₃ (on C5) |

| ~2.30 | Multiplet | CH₂ (C2) |

| ~2.70 | Multiplet | CH₂ (C4) |

| ~2.50 | Multiplet | CH (on C5) |

| ~3.50 | Singlet | CH₂ (C6, if present in a derivative) |

Note: This is a predicted table based on analogous compounds. Actual chemical shifts may vary.

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. savemyexams.com Each unique carbon atom in a molecule typically gives rise to a distinct signal, with its chemical shift indicating the type of carbon and its chemical environment. savemyexams.compressbooks.pub In β-ketonitriles, the carbon atoms of the carbonyl group (C=O) and the nitrile group (C≡N) are particularly characteristic, appearing at the downfield region of the spectrum. pressbooks.pubmdpi.com The chemical shifts of these carbons can be influenced by substituents and the solvent. researchgate.net

For this compound, the predicted ¹³C NMR spectrum would show distinct peaks for each of its seven carbon atoms. The carbonyl carbon is expected to resonate at a significantly downfield chemical shift, a characteristic feature of ketones. pressbooks.pub

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~208 | C=O (C3) |

| ~118 | C≡N (C1) |

| ~45 | CH₂ (C2) |

| ~40 | CH₂ (C4) |

| ~30 | CH (C5) |

| ~22 | CH₃ (on C5) |

Note: This is a predicted table based on analogous compounds. Actual chemical shifts may vary.

Proton NMR (¹H NMR) Analysis of this compound Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of this compound is characterized by the absorption bands corresponding to its key functional groups: the nitrile (C≡N) and the ketone (C=O). The nitrile group exhibits a strong and sharp absorption band in the region of 2240–2260 cm⁻¹. libretexts.org The carbonyl group of the ketone shows a strong absorption band typically in the range of 1710–1740 cm⁻¹. libretexts.org The presence of these two distinct bands is a clear indication of the β-ketonitrile structure. Other characteristic bands include those for C-H stretching and bending vibrations. The absence of a broad O-H stretching band (around 3200–3600 cm⁻¹) suggests that the keto tautomer is the predominant form under normal conditions.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2240–2260 | C≡N (Nitrile) | Strong, sharp stretch |

| 1710–1740 | C=O (Ketone) | Strong stretch |

| 2850–2960 | C-H (Aliphatic) | Stretch |

| 1375–1385 | C-H (Methyl) | Medium bend |

Note: This table is based on typical ranges for the functional groups and data for analogous compounds.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. researchgate.net

The molecular weight of this compound is 125.17 g/mol . nih.gov In mass spectrometry, the molecule will be ionized, and the resulting molecular ion ([M]⁺) will have a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, the molecular ion of nitriles can be unstable and may have low abundance.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For β-ketonitriles, fragmentation is influenced by the keto-enol tautomerism that can occur in the gas phase. researchgate.netresearchgate.net Specific fragment ions can be assigned to the different tautomers. researchgate.netunlp.edu.ar For this compound, key fragmentation pathways would involve the cleavage of bonds adjacent to the carbonyl and nitrile groups.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Fragment | Proposed Origin |

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion |

| 82 | [C₅H₈O]⁺ | Loss of the nitrile group and a portion of the alkyl chain |

| 57 | [C₃H₅O]⁺ | Cleavage at the α-position to the carbonyl group |

| 43 | [C₂H₃O]⁺ | Acetyl cation, [CH₃CO]⁺ |

Note: This table presents hypothetical fragmentation patterns based on the structure and general fragmentation of β-ketonitriles.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties that govern a molecule's behavior.

While specific Density Functional Theory (DFT) studies on 5-Methyl-3-oxohexanenitrile are not extensively documented in publicly available literature, the principles are well-established through research on analogous β-ketonitrile and oxo-nitrile systems. nih.govnih.govrsc.org DFT has proven to be a highly effective method for investigating the structure, stability, and reactivity of these compounds. conicet.gov.ar

Researchers apply DFT to:

Investigate Tautomeric Equilibria: β-ketonitriles, including this compound, can exist in keto and enol tautomeric forms. nih.gov DFT calculations are used to determine the relative energies and thermodynamic parameters of these tautomers, predicting which form is more stable under different conditions. nih.govconicet.gov.ar For many β-ketonitriles, calculations show the keto form is generally favored, a finding that often correlates well with experimental data from methods like mass spectrometry. nih.govconicet.gov.ar

Analyze Electronic Structure: DFT calculations provide a detailed picture of the electron distribution within the molecule, highlighting the polarization of the carbonyl (C=O) and nitrile (C≡N) groups. openstax.org This information is crucial for understanding the molecule's interaction with other chemical species.

Predict Reactivity: By calculating properties like reaction enthalpies, DFT can model reaction pathways and predict the feasibility of chemical transformations. nih.gov For instance, studies on α,β-unsaturated ketones and nitriles have used DFT to analyze their activation in superacids, revealing that reaction pathways involving dicationic superelectrophiles are the most plausible. rsc.org In other systems, DFT has been used to rationalize the diastereoselectivity of reactions, such as the asymmetric transfer hydrogenation of α-substituted-β-keto carbonitriles, by analyzing the transition state energies. organic-chemistry.org

A study on the Michael's adducts of substituted 2-amino-5-oxonitriles utilized theoretical quantum chemical calculations to support experimental findings on their optical properties and electronic structure. nih.gov Similarly, DFT calculations on nonheme iron(IV)-oxo complexes have been employed to understand C-H bond activation mechanisms, showing the critical role of ligands in tuning reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis used to explain and predict chemical reactivity. scielo.org.mx It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with others, particularly in reactions like cycloadditions. scielo.org.mxmdpi.com

For nitrile-containing systems, FMO analysis helps in:

Predicting Regioselectivity: In cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other dictates the orientation of the product. FMO theory has been successfully applied to explain the regioselectivity of reactions involving nitrile oxides and alkenes. mdpi.com

Understanding Reactivity: The HOMO-LUMO energy gap is an indicator of a molecule's kinetic stability. A smaller energy gap generally implies higher reactivity. bohrium.com In studies of dye-sensitized solar cells, FMO analysis of conjugated nitrile structures showed that a smaller HOMO-LUMO gap facilitates intramolecular charge transfer. bohrium.com

Rationalizing Chemoselectivity: FMO analysis can explain why a reaction proceeds with one functional group over another. For example, in the electrochemical cross-annulation of alkynes and nitriles, FMO analysis rationalized the preference for electron-poor alkynes in the reaction. d-nb.info

While specific FMO data for this compound is scarce, analysis of related structures provides a model for its expected behavior. The electrophilic carbon atoms in the nitrile and ketone groups are expected to be primary sites for nucleophilic attack, a feature that would be reflected in the shape and energy of the LUMO. openstax.org

Density Functional Theory (DFT) Applications to Oxo-Nitrile Systems

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to explore the dynamic and three-dimensional aspects of molecular structures and their spectroscopic signatures.

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. chemistrysteps.com For a flexible molecule like this compound, identifying the most stable, low-energy conformations is key to understanding its properties and interactions.

Although direct crystallographic data for this specific compound is not available, computational predictions based on analogous structures offer valuable insights.

Predicted Conformation: It is predicted that this compound likely adopts a gauche conformation to minimize steric hindrance between the methyl and nitrile groups. The dihedral angle C2-C3-C4-C5 is predicted to be approximately 60°, which corresponds to a staggered arrangement. In general, staggered conformations are more stable than eclipsed ones because they reduce repulsive forces between bonding electrons. chemistrysteps.com

Energy Landscapes: A full conformational analysis would involve mapping the potential energy surface as a function of key dihedral angles. This energy landscape would reveal the various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. Such studies often employ molecular mechanics or DFT methods to calculate the energy of each conformation. numberanalytics.com For acyclic molecules, the most stable conformation is typically the one where the largest substituent groups are positioned anti (180°) to each other to minimize steric strain. organicchemistrytutor.com

Molecular modeling has also been applied to study the interaction of this compound in biological systems. In one study, the compound was docked into the active site of a ketoreductase enzyme to predict the stereoselectivity of its reduction. nih.gov

Table 1: Predicted Conformational and Bonding Parameters for this compound

| Parameter | Predicted Value | Description |

|---|---|---|

| Bond Lengths | ||

| C≡N | 1.16 Å | The length of the triple bond in the nitrile group. |

| C=O | 1.21 Å | The length of the double bond in the ketone group. |

| C-C | 1.54 Å | The approximate length of a carbon-carbon single bond. |

| Dihedral Angle | ||

| C2-C3-C4-C5 | ~60° | The predicted angle defining the gauche conformation. |

Computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR), which can then be compared with experimental results for validation. nih.gov

NMR Spectra: Based on its structural analogs, hypothetical ¹H and ¹³C NMR chemical shifts for this compound have been proposed. For other β-ketonitriles, DFT calculations have been used to understand tautomeric equilibria observed in NMR spectra, showing good correlation between calculated and experimental results. conicet.gov.ar The calculated dipole moments for different tautomers can help explain their relative stability in various solvents, which in turn affects the observed NMR signals. conicet.gov.ar

Vibrational Spectra (IR): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies, often scaled by an empirical factor, can be matched to experimental FT-IR spectra to assign specific absorption bands to the corresponding molecular vibrations, such as the characteristic stretches of the C=O and C≡N groups.

Table 2: Hypothetical ¹H NMR Spectral Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.08 | Doublet | -CH(CH₃ )₂ |

| ¹H | 2.35 | Multiplet | -CH (CH₃)₂ |

| ¹H | 2.65 | Triplet | -C(=O)-CH₂ -CH- |

| ¹H | 3.50 | Singlet | NC-CH₂ -C(=O)- |

Data is based on predictions from structural analogs.

Conformational Analysis and Energy Landscapes of this compound

Reaction Modeling and Process Simulation

Computational modeling can be extended to simulate entire reaction processes, aiding in the optimization of synthesis and understanding reaction mechanisms.

Reaction Pathway Modeling: DFT and other quantum chemical methods are used to model the step-by-step mechanism of chemical reactions. rsc.orgorganic-chemistry.org This includes identifying intermediates and transition states to calculate activation energies and reaction rates. Such models have been used to study the synthesis of various nitriles and related compounds. rsc.org

Process Simulation: In chemical engineering, process simulation is used to design, develop, and optimize chemical processes. For the synthesis of nitriles, continuous flow reactors are sometimes employed to improve safety and efficiency. Modeling these flow systems can help determine optimal parameters like residence time and temperature to maximize conversion and purity. For example, simulations of diazo transfer reactions in continuous flow have been used to optimize the synthesis of α-diazoketones, demonstrating the power of combining computational modeling with advanced manufacturing techniques. acs.org The hydrogenation of nitriles has also been a subject of modeling studies to evaluate catalyst performance and selectivity. researchgate.net

Kinetic Modeling of 5-Oxohexanenitrile (B84432) Reactions in Microreactors

The continuous synthesis of 5-oxohexanenitrile, through the Michael addition of acetone (B3395972) to acrylonitrile (B1666552), has been effectively studied in microreactors. acs.org These devices are recognized as valuable tools for intensifying fast and exothermic chemical reactions. researchgate.net A key aspect of this research involves the development of a kinetic model to understand the interplay of transport phenomena and reaction performance within the microreactor environment. acs.orgresearchgate.net

Synthesis experiments conducted in a microreactor at temperatures ranging from 200–230 °C provided the foundational data for creating a semiempirical kinetic model. acs.org This model was subsequently validated with additional experiments. The primary reaction is the desired addition, but side reactions can also occur. researchgate.net The developed kinetic model proved crucial for investigating the influence of several key process parameters on the reaction outcome. acs.org

By integrating the semiempirical kinetics with a plug flow reactor model, researchers performed studies to guide the design and optimization of industrial-scale tubular reactors for 5-oxohexanenitrile production. acs.org This modeling approach allows for the prediction of scale-up effects and supports the development of continuous production processes. acs.org The interactions between reaction kinetics and heat transfer, particularly the formation of hot spots, can be investigated through such simulations, ensuring the product yield is accurately predicted under production conditions. acs.org

Table 1: Investigated Parameters in the Kinetic Modeling of 5-Oxohexanenitrile Synthesis

| Parameter | Description | Purpose of Investigation |

|---|---|---|

| Molar Ratio of Acetone to Acrylonitrile | The relative amount of the two primary reactants. | To determine its effect on reaction rate and selectivity. acs.org |

| Catalyst Concentration (N-propylamine) | The amount of the base catalyst used in the reaction. | To analyze its influence on the kinetic performance of the synthesis. acs.org |

| Initial Water Content | The amount of water present at the start of the reaction. | To understand its impact on the reaction kinetics and potential side reactions. acs.org |

| Reaction Temperature | The temperature at which the synthesis is conducted (e.g., 200–230 °C). | To study its effect on reaction rate and to be used in the plug flow reactor model. acs.org |

| Residence Time | The average time reactants spend within the reactor. | To analyze its influence on conversion and yield as part of the reactor modeling. acs.org |

| Reactor Diameter | The internal diameter of the tubular reactor. | To assess its impact on heat transfer and flow characteristics for industrial scale-up. acs.org |

Computational Fluid Dynamics (CFD) in Reactor Design for Oxo-Nitrile Syntheses

Computational Fluid Dynamics (CFD) is an indispensable tool for the design, optimization, and scale-up of chemical reactors, including those used for oxo-nitrile syntheses. spinchem.comkit.edu It involves the numerical simulation of fluid flow, heat transfer, mass transfer, and chemical reactions, providing a detailed understanding of the processes occurring inside the reactor. kit.edumdpi.com This approach reduces the time and costs associated with reactor development and allows for the study of conditions that may be difficult or hazardous to replicate experimentally. kit.edu

In the context of oxo-nitrile production, such as in stirred-tank or tubular reactors, CFD can model complex hydrodynamics, which is crucial for process efficiency and safety. mdpi.comresearchgate.net For instance, in stirred tank reactors, CFD simulations can generate a detailed description of the flow field, which is often considered independent of the chemical reactions and can thus be applied to various reaction systems for rapid process design. mdpi.com Engineers use CFD to optimize key design parameters like impeller geometry, rotational speed, and the arrangement of baffles to improve mixing efficiency. nih.gov The insights gained from CFD simulations of mixing phenomena are critical, as mixing can significantly influence reaction selectivity and yield. mdpi.com

For scaling up processes from laboratory microreactors to industrial production, CFD is particularly valuable. researchgate.net It helps in understanding how changes in reactor geometry and scale affect fluid dynamics and heat and mass transfer. acs.orgresearchgate.net By accurately capturing these complex interactions, CFD models can predict reactor performance, prevent issues like poor mixing or localized hot spots, and ensure the process is both efficient and safe. acs.orgmdpi.com The integration of CFD with kinetic models allows for a comprehensive simulation of the reactor, leading to optimized designs for specific chemical syntheses. mdpi.com

Table 2: Application of CFD in Chemical Reactor Design

| CFD Application Area | Description of Use | Key Parameters Analyzed |

|---|---|---|

| Hydrodynamic Analysis | Simulates the fluid flow patterns within the reactor. spinchem.com | Velocity fields, flow patterns, residence time distribution (RTD), mixing times. mdpi.comcore.ac.uk |

| Heat Transfer Modeling | Analyzes temperature distribution and identifies potential hot or cold spots. | Temperature gradients, heat transfer coefficients, hot spot formation. acs.orgmdpi.com |

| Mass Transfer & Mixing | Models the mixing of reactants and dispersion of components. mdpi.com | Species concentration profiles, mixing efficiency, mass transfer rates. spinchem.comnih.gov |

| Reaction Kinetics Integration | Couples fluid dynamics with chemical reaction rate equations. | Reaction rates, product selectivity, yield, conversion. kit.edumdpi.com |

| Reactor Geometry Optimization | Evaluates different reactor designs and internal components (e.g., impellers, baffles). | Impeller design, baffle configuration, reactor dimensions. researchgate.netnih.gov |

| Process Scale-Up | Predicts the performance of a larger, industrial-scale reactor based on lab-scale data. | Impact of geometric scaling on flow, heat, and mass transfer. researchgate.net |

Advanced Experimental Techniques and Methodological Innovations

Continuous Flow Chemistry and Microreactor Technology

Continuous flow chemistry, utilizing microreactors, represents a significant leap forward in chemical synthesis. These systems offer superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, making them ideal for process intensification. rsc.orgpurdue.edu

Intensification of 5-Oxohexanenitrile (B84432) Synthesis in Flow Systems

The synthesis of β-ketonitriles, such as 5-oxohexanenitrile, has been successfully demonstrated in microreactors, showcasing the potential for process intensification. Research into the continuous synthesis of 5-oxohexanenitrile, a structurally related compound, involves the addition of acetone (B3395972) to acrylonitrile (B1666552) at elevated temperatures. acs.org Experiments conducted in microreactors at temperatures ranging from 200–230 °C highlight the capacity of flow systems to handle demanding reaction conditions safely. acs.org The high surface-area-to-volume ratio of microreactors allows for efficient dissipation of heat, which is crucial for managing exothermic reactions and maintaining stable operating conditions. rsc.organton-paar.com This level of control minimizes the formation of byproducts, a common issue in conventional batch reactors. researchgate.net The ability to operate at high temperatures and pressures in a contained system not only accelerates reaction rates but also opens up "Novel Process Windows" for chemical synthesis that are often inaccessible with standard laboratory equipment. beilstein-journals.org

Process Optimization and Scalability in Continuous Reactors

A key advantage of continuous flow technology is the straightforward optimization and scalability of synthetic processes. For the production of 5-oxohexanenitrile, studies have focused on optimizing parameters such as reactor diameter, residence time, reaction temperature, molar ratios of reactants, and catalyst concentration to maximize yield and purity. acs.orgresearchgate.net A semiempirical kinetic model has been established based on experimental data from microreactor synthesis, which aids in the design and optimization of larger industrial tubular reactors. acs.org

Scalability can be achieved through several methods. "Scaling-up" involves increasing the dimensions of the reactor, while "numbering-up" or "scaling-out" involves operating multiple microreactors in parallel. anton-paar.com The latter approach allows for a significant increase in production throughput without the need to re-optimize the reaction conditions, as the fundamental characteristics of the micro-scale process remain unchanged. anton-paar.com This modular approach provides flexibility and predictability in scaling production from the laboratory to an industrial level.

Table 1: Investigated Parameters for the Optimization of 5-Oxohexanenitrile Synthesis in a Continuous Flow System Data derived from studies on the synthesis of 5-oxohexanenitrile.

| Parameter | Range Investigated | Purpose | Reference |

| Reaction Temperature | 200–230 °C | To determine the effect on reaction rate and yield. | acs.org |

| Residence Time | Variable | To optimize conversion and minimize byproduct formation. | researchgate.net |

| Molar Ratio | Variable (Acetone:Acrylonitrile) | To study the impact on product selectivity and yield. | acs.org |

| Catalyst Concentration | Variable (N-propylamine) | To assess the effect on reaction kinetics. | acs.org |

| Reactor Diameter | Variable | To inform the design of industrial-scale tubular reactors. | acs.org |

In-situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides crucial insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ spectroscopy is a powerful tool for achieving this, allowing for data-rich analysis without invasive sampling.

Real-time Reaction Progress Monitoring by IR and NMR Spectroscopy

Infrared (IR) Spectroscopy: In-situ IR spectroscopy is particularly well-suited for monitoring the synthesis of nitrile-containing compounds. acs.org The strong, distinct absorbance of the nitrile (C≡N) group allows for convenient tracking of its consumption or formation throughout a reaction. acs.orgacs.org For reactions involving β-ketonitriles, changes in the carbonyl (C=O) stretching frequency can also be monitored simultaneously. This technique has been used to measure the reaction rates in nitrile coupling reactions and to elucidate complex reaction pathways, including the identification of catalyst inhibition and the role of byproducts. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The advent of high-performance benchtop NMR spectrometers, often equipped with flow cells, has made real-time reaction monitoring more accessible. magritek.com NMR provides detailed structural information and quantitative data on the concentration of reactants, products, and intermediates. magritek.comresearchgate.net A continuous or stopped-flow system can be established where the reaction mixture is circulated from the reactor through the NMR spectrometer. magritek.comrsc.org This setup enables the automated acquisition of spectra at regular intervals, providing a detailed kinetic profile of the reaction. mdpi.com For complex mixtures, 2D NMR techniques can even be employed to differentiate between various species without physical separation. researchgate.net This approach allows chemists to understand reaction kinetics, identify endpoints accurately, and rapidly optimize reaction conditions. magritek.com

Separation and Purification Methodologies

The isolation of a target compound in high purity is a critical final step in chemical synthesis. For 5-methyl-3-oxohexanenitrile, established chromatographic techniques are the primary methods for achieving the required purity.

Chromatographic Techniques for High Purity Isolation of this compound

Flash column chromatography using silica (B1680970) gel is a widely employed and effective method for the purification of nitrile-containing organic compounds. rsc.org The process involves passing the crude reaction mixture through a column packed with silica gel and eluting with a solvent system of appropriate polarity, such as a mixture of petroleum ether and ethyl acetate. rsc.org The separation is based on the differential adsorption of the components of the mixture to the silica gel stationary phase.

The purity of the final product and the composition of crude mixtures are often assessed using High-Performance Liquid Chromatography (HPLC). google.combeilstein-journals.org In some cases, purification of related β-ketonitriles has yielded purities as high as 98.5% following chromatographic workup. google.com The use of continuous flow synthesis can facilitate easier purification, as these systems often produce cleaner crude products with fewer byproducts compared to traditional batch methods. acs.org For instance, in the synthesis of compounds derived from ketonitriles, the cleaner reaction profile from a flow process simplified the subsequent flash chromatography step. acs.org

Advanced Crystallization and Other Purification Methods

The isolation and purification of this compound from reaction mixtures are critical for ensuring high purity, which is often essential for its subsequent use in complex syntheses. While standard laboratory techniques such as distillation and batch column chromatography are effective, advancements in experimental and process engineering have led to the development of more sophisticated and efficient purification methodologies. These innovations focus on improving yield, purity, scalability, and sustainability.

Conventional and Advanced Crystallization